Regioisomeric Selectivity: 7-Carboxylate Amides Show Divergent Adenosine A₂A vs A₁ Receptor Profiles Compared to 6-Carboxylate Amides
The Guba et al. (2004) study provides a direct, head-to-head comparison of 20 isomeric pairs: 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides versus 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides for inhibition of human adenosine A₂A (hA₂A) and selectivity over human adenosine A₁ (hA₁) receptors [1]. The target compound's methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate architecture maps directly onto the 7-carboxylate series. The study concluded that the H-bond donor strength of the free amino functionality – which is geometrically positioned differently in the 7-carboxyl amide versus 6-carboxyl amide series – is the main determinant for hA₂A inhibitory activity and hA₁ selectivity [1]. This positional dependency means that a procurement decision selecting the 6-carboxylate regioisomer (CAS 1935429-55-2) versus the 7-carboxylate compound diverts the synthetic program toward a fundamentally different selectivity profile.
| Evidence Dimension | Regioisomer-dependent adenosine receptor selectivity (hA₂A vs hA₁) |
|---|---|
| Target Compound Data | 5-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amide series (20 derivatives tested; derived from 7-carboxylate scaffold corresponding to target compound's ester position) |
| Comparator Or Baseline | 8-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide series (20 isomeric counterparts; derived from 6-carboxylate scaffold, CAS 1935429-55-2 ester position) |
| Quantified Difference | Qualitative divergence in hA₁ selectivity profiles documented across 20 matched pairs; H-bond donor strength identified as the discriminating molecular determinant [1]. Exact numerical IC₅₀ values for each pair are reported in the primary paper. |
| Conditions | Human adenosine A₂A (hA₂A) and A₁ (hA₁) receptor binding assays; in vitro radioligand displacement |
Why This Matters
For adenosine receptor-targeted programs, selecting the wrong regioisomeric building block (6- vs 7-carboxylate) produces amide derivatives with predictably different A₂A/A₁ selectivity profiles, potentially invalidating an entire SAR campaign before it begins.
- [1] Guba W, et al. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorg Med Chem Lett. 2004;14(12):3307-3312. doi:10.1016/j.bmcl.2004.03.104. PMID: 15149696. View Source
